molecular formula C18H18O7 B500486 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 923164-84-5

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B500486
CAS No.: 923164-84-5
M. Wt: 346.3g/mol
InChI Key: KKGCLRSWWRXMFB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 4-hydroxy-3,5-dimethoxybenzoate.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic rings can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 4-Methoxybenzoyl chloride
  • Methyl 4-hydroxybenzoate

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its combination of methoxy and hydroxy functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGCLRSWWRXMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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